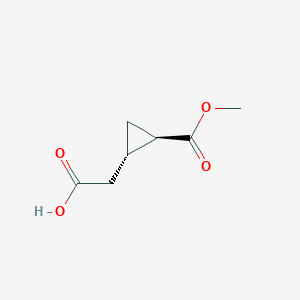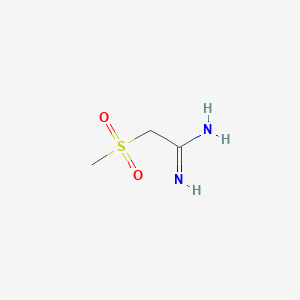![molecular formula C8H8N2 B064608 6-Methylpyrrolo[1,2-c]pyrimidine CAS No. 179928-19-9](/img/structure/B64608.png)
6-Methylpyrrolo[1,2-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylpyrrolo[1,2-c]pyrimidine is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 6-Methylpyrrolo[1,2-c]pyrimidine involves the inhibition of various kinases by binding to their ATP-binding sites. It has been reported to exhibit non-competitive inhibition against PKC and mixed-type inhibition against CDK2 and GSK-3β. The binding of 6-Methylpyrrolo[1,2-c]pyrimidine to these kinases prevents the transfer of phosphate groups from ATP to their substrates, thereby inhibiting their activity.
Effets Biochimiques Et Physiologiques
6-Methylpyrrolo[1,2-c]pyrimidine has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of CDK2 and GSK-3β. It has also been reported to improve glucose tolerance and insulin sensitivity in diabetic mice by inhibiting the activity of GSK-3β. Furthermore, it has been shown to exhibit anti-inflammatory activity by inhibiting the activity of PKC.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Methylpyrrolo[1,2-c]pyrimidine is its potent inhibitory activity against various kinases. This makes it a valuable tool for studying the role of kinases in various cellular processes. However, one of the limitations of 6-Methylpyrrolo[1,2-c]pyrimidine is its low solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for the research on 6-Methylpyrrolo[1,2-c]pyrimidine. One of the potential applications is in the development of novel cancer therapies. The inhibition of CDK2 and GSK-3β by 6-Methylpyrrolo[1,2-c]pyrimidine has shown promising results in inducing apoptosis in cancer cells. Therefore, further research is needed to explore the potential of 6-Methylpyrrolo[1,2-c]pyrimidine as a cancer therapy. Additionally, the potential applications of 6-Methylpyrrolo[1,2-c]pyrimidine in the treatment of Alzheimer's disease and diabetes need to be further explored. Furthermore, the development of more water-soluble derivatives of 6-Methylpyrrolo[1,2-c]pyrimidine could overcome its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 6-Methylpyrrolo[1,2-c]pyrimidine involves the reaction of 6-chloropyrimidine-2-carbaldehyde with 2-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole in the presence of a base catalyst. The reaction yields 6-Methylpyrrolo[1,2-c]pyrimidine as a white solid with a melting point of 175-177°C.
Applications De Recherche Scientifique
6-Methylpyrrolo[1,2-c]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit potent inhibitory activity against various kinases, including protein kinase C (PKC), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β). These kinases play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of these kinases by 6-Methylpyrrolo[1,2-c]pyrimidine has potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
Numéro CAS |
179928-19-9 |
|---|---|
Nom du produit |
6-Methylpyrrolo[1,2-c]pyrimidine |
Formule moléculaire |
C8H8N2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
6-methylpyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C8H8N2/c1-7-4-8-2-3-9-6-10(8)5-7/h2-6H,1H3 |
Clé InChI |
HWGQEDAZWIFUQJ-UHFFFAOYSA-N |
SMILES |
CC1=CN2C=NC=CC2=C1 |
SMILES canonique |
CC1=CN2C=NC=CC2=C1 |
Synonymes |
Pyrrolo[1,2-c]pyrimidine, 6-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



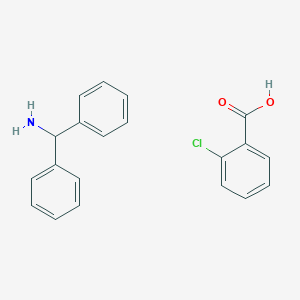
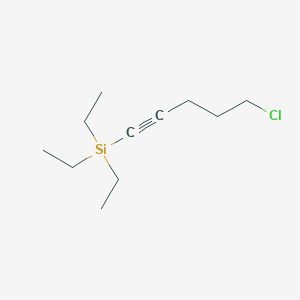
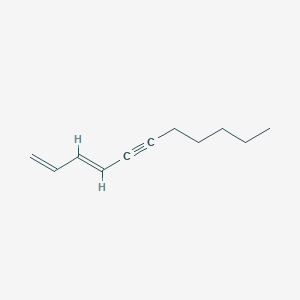
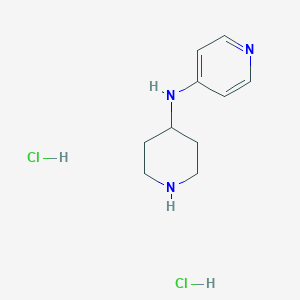
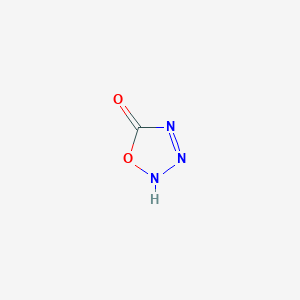

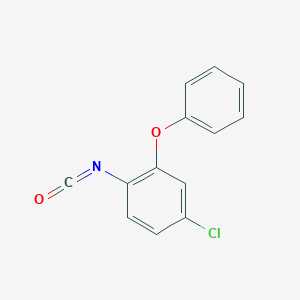
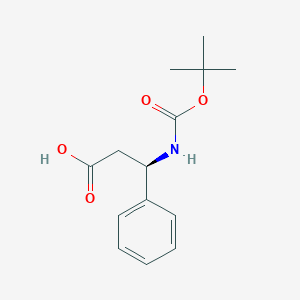
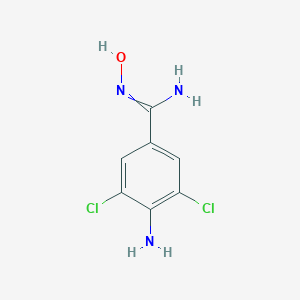
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)
